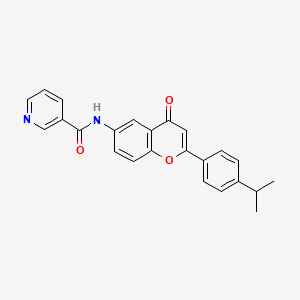

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Description

N-(2-(4-Isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide is a synthetic small molecule featuring a chromen-4-one (coumarin) core fused with a nicotinamide moiety and substituted at the 2-position with a 4-isopropylphenyl group. The chromenone scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the nicotinamide group provides hydrogen-bonding capabilities via its amide and pyridine functionalities.

Properties

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(2)16-5-7-17(8-6-16)23-13-21(27)20-12-19(9-10-22(20)29-23)26-24(28)18-4-3-11-25-14-18/h3-15H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUDMRJNWQTWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropylbenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound is compared to three structurally related nicotinamide derivatives (Table 1):

Table 1: Structural Comparison of Nicotinamide Derivatives

*Calculated based on formula C₂₄H₂₃N₂O₃.

†Calculated from molecular formulas in .

Key Observations:

- Chromenone vs. Thiazolidinone/Pyridine Cores: The chromenone core in the target compound offers a rigid, planar structure conducive to intercalation or fluorescence applications, whereas thiazolidinone (NAT-1/2) and pyridine ( compound) cores prioritize hydrogen bonding and steric interactions .

- Substituent Effects: The 4-isopropylphenyl group in the target compound enhances lipophilicity (clogP ~3.8*) compared to NAT-1’s 4-methoxyphenyl (clogP ~2.5) and NAT-2’s bulky di-tert-butyl group (clogP ~5.2), suggesting differences in membrane permeability and metabolic stability. The compound’s chlorophenyl and cyano groups likely increase electrophilicity, favoring interactions with cysteine residues in enzymatic targets .

Research Findings and Implications

- Chromenone Derivatives: Chromen-4-one-based compounds are frequently explored for tyrosine kinase inhibition and antimicrobial activity due to their ability to chelate metal ions and stabilize protein-ligand complexes. The target compound’s isopropyl group may optimize binding pocket occupancy in kinase targets .

- Thiazolidinone Derivatives (NAT-1/2): NAT-1’s methoxy group confers moderate antioxidant activity, while NAT-2’s phenolic hydroxyl and tert-butyl groups enhance radical-scavenging capacity, as demonstrated in DPPH assays (IC₅₀: NAT-1 = 12 μM; NAT-2 = 4.5 μM) .

- Pyridine Derivatives (): The chlorophenyl and methoxyphenyl groups in ’s compound suggest dual hydrophobic and polar interactions, common in ATP-competitive kinase inhibitors. However, its methyl and cyano substituents may reduce solubility compared to the target compound .

Methodological Considerations in Structural Analysis

The structural validation of these compounds relies heavily on crystallographic tools such as SHELXL (for refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These programs ensure accurate determination of bond lengths, angles, and anisotropic displacement parameters, which are critical for comparing molecular geometries. For example, the chromenone core’s planarity and the thiazolidinone ring’s puckering can be quantified using these tools to correlate structure with biological activity .

Biological Activity

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be characterized by its structural formula:

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.44 g/mol

The structure features a chromenone moiety linked to a nicotinamide group, which is essential for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, inhibiting cell proliferation.

- Inhibition of Metastasis : Some studies suggest that it may inhibit the metastatic potential of cancer cells by affecting the expression of matrix metalloproteinases (MMPs).

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Cancer Letters investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | |

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of COX and LOX |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Standard Chemotherapy Agent | MCF-7 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.